molecular formula C17H18BrN3O2 B10997935 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B10997935
M. Wt: 376.2 g/mol
InChI Key: SJNUKCLMECIVBJ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic compound that combines an indole moiety with an oxazole ring The indole structure is known for its presence in many biologically active molecules, while the oxazole ring is often found in compounds with diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps:

    Synthesis of 5-bromo-1H-indole: This can be achieved by brominating indole using bromine in the presence of a suitable solvent like acetic acid.

    Formation of the indole-ethyl intermediate: The 5-bromo-1H-indole is then reacted with ethylene oxide or a similar ethylating agent to form the 2-(5-bromo-1H-indol-1-yl)ethyl intermediate.

    Synthesis of 3,5-dimethyl-1,2-oxazole: This can be synthesized via a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-2-nitropropene and a suitable reducing agent.

    Coupling reaction: The final step involves coupling the 2-(5-bromo-1H-indol-1-yl)ethyl intermediate with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid or its derivative under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming indole-2,3-dione derivatives.

    Reduction: The nitro group in the oxazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the oxazole ring.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

    Biological Probes: Used in the study of biological pathways involving indole and oxazole derivatives.

    Fluorescent Markers: The indole moiety can be used in the design of fluorescent markers for imaging studies.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

    Anticancer Agents: Indole derivatives are known for their anticancer properties, and this compound could be explored for similar applications.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific application. Generally, indole derivatives interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The oxazole ring can enhance binding affinity and specificity by providing additional interaction sites.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide: Similar structure with a thiazole ring instead of oxazole.

Uniqueness

    Bromine Substitution: The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity compared to chlorine or other substituents.

    Oxazole Ring: The oxazole ring provides unique electronic properties and potential for hydrogen bonding, which can enhance the compound’s interaction with biological targets.

This detailed overview provides a comprehensive understanding of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-9-14(18)3-4-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22)

InChI Key

SJNUKCLMECIVBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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